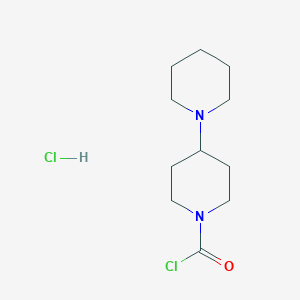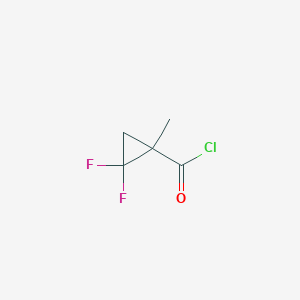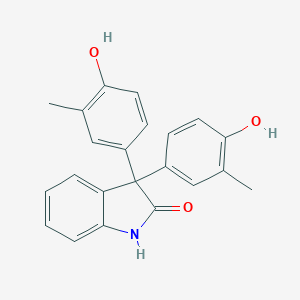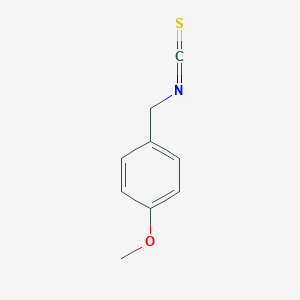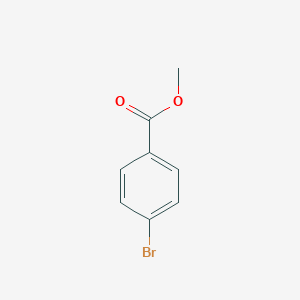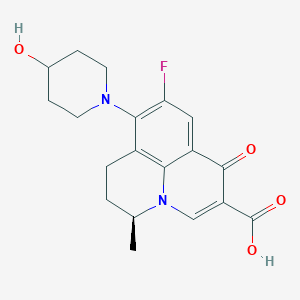
4-氨基苯甲酸-13C6
概述
描述
4-Aminobenzoic Acid-13C6, also known as PABA-13C6, is the 13C-labeled version of 4-Aminobenzoic acid . It is an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is widely distributed in nature as a B complex factor .
Synthesis Analysis
4-Aminobenzoic acid is an essential vitamin for many human pathogens and is used as a starting material for the preparation of folate . It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .Molecular Structure Analysis
The molecular formula of 4-Aminobenzoic Acid-13C6 is C7H7NO2 . The IUPAC name is 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid . The molecular weight is 143.092 g/mol .Chemical Reactions Analysis
4-Aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is also a coenzyme for a number of hydroxylation reactions .Physical And Chemical Properties Analysis
The molecular weight of 4-Aminobenzoic Acid-13C6 is 143.092 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 143.06780748 g/mol .科学研究应用
作用机制
Target of Action
4-Aminobenzoic Acid-13C6, also known as PABA-13C6, is a 13C-labeled form of 4-Aminobenzoic acid . The primary target of 4-Aminobenzoic Acid is the synthesis of folate by bacteria, plants, and fungi . It is an essential nutrient for many human pathogens but dispensable for humans .
Mode of Action
4-Aminobenzoic Acid-13C6 interacts with its targets by being an intermediate in the synthesis of folate . The compound’s interaction with its targets results in the production of folate, which is crucial for the growth and survival of the organisms that synthesize it .
Biochemical Pathways
The biochemical pathway affected by 4-Aminobenzoic Acid-13C6 is the folate synthesis pathway . As an intermediate in this pathway, 4-Aminobenzoic Acid-13C6 contributes to the production of folate, which is essential for various biological functions, including DNA synthesis and repair, methylation, and amino acid synthesis .
Pharmacokinetics
It is known that stable heavy isotopes of elements like hydrogen and carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of 4-Aminobenzoic Acid-13C6 is the production of folate in the organisms that synthesize it . This has significant molecular and cellular effects, as folate is crucial for various biological functions, including DNA synthesis and repair, methylation, and amino acid synthesis .
Action Environment
The action environment of 4-Aminobenzoic Acid-13C6 is primarily within the organisms that synthesize folate . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other compounds in the environment, the pH of the environment, and the temperature . .
安全和危害
未来方向
Further investigation is needed to evaluate the safety and efficacy of 4-Aminobenzoic Acid-13C6 derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .
Relevant Papers One relevant paper discusses the electrophilic and nucleophilic reactions of benzocaine, a compound similar to 4-Aminobenzoic Acid-13C6, to construct a library of benzocaine derivatives . These derivatives have promising features that could be correlated with their biological activities .
属性
IUPAC Name |
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.092 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161406-19-5 | |
| Record name | 161406-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

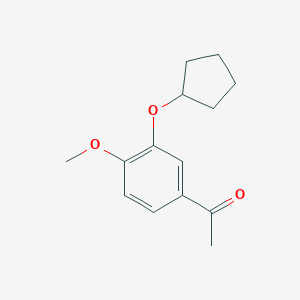
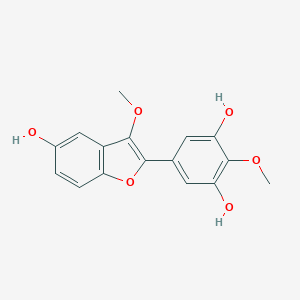
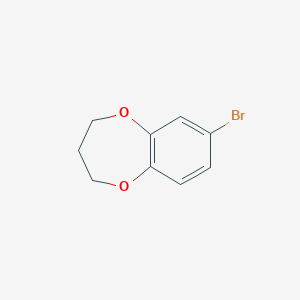
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)

